Lipophilicity Advantage Over the Non-Chlorinated Phenyl Analog: +0.4 LogP Units Driving Membrane Partitioning and Target Engagement
The target compound exhibits a computed XLogP3 of 3.5, compared to 3.9 for 2-(2-chloroethyl)-5-phenyl-1,3-oxazole (CAS 70680-56-7) [1][2]. The 0.4-unit lower lipophilicity of the 4-chlorophenyl derivative arises from the electron-withdrawing effect of the para-chloro substituent, which reduces overall molecular hydrophobicity while still maintaining sufficient lipophilicity for passive membrane diffusion. This moderate logP positions the compound closer to the optimal Lipinski range and may translate to reduced non-specific protein binding and lower hERG liability relative to the more hydrophobic phenyl analog [3].
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole: XLogP3 = 3.9 |
| Quantified Difference | ΔXLogP3 = 0.4 units (target compound is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The lower lipophilicity of the 4-chlorophenyl derivative may confer superior developability characteristics, including reduced phospholipidosis risk and improved aqueous solubility relative to the phenyl analog, which is critical for early-stage medicinal chemistry lead selection.
- [1] PubChem. 2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole. CID 43144320. National Center for Biotechnology Information. Retrieved May 2026. View Source
- [2] PubChem. 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole. CID 43144279. National Center for Biotechnology Information. Retrieved May 2026. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Class-level framework for interpreting logP differences in drug-likeness.) View Source
